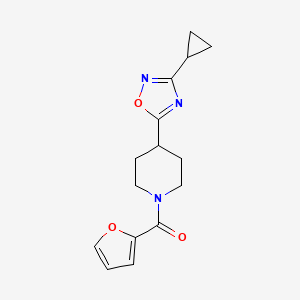![molecular formula C16H13ClN4O B6454545 N-(2-chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549051-52-5](/img/structure/B6454545.png)
N-(2-chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The presence of the imidazo[1,2-b]pyridazine scaffold makes it a valuable candidate for drug development, especially in targeting various diseases such as cancer and inflammatory disorders.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide typically involves the following steps:
Formation of the Imidazo[1,2-b]pyridazine Core: This can be achieved through a cyclization reaction involving a suitable pyridazine derivative and an imidazole precursor.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents such as diazomethane or cyclopropyl bromide.
Attachment of the 2-chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a 2-chlorophenyl halide reacts with the imidazo[1,2-b]pyridazine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the 2-chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored as a kinase inhibitor for the treatment of cancers and inflammatory diseases.
Biological Studies: Used in studying the role of kinases in cell signaling pathways and disease mechanisms.
Drug Development: Potential candidate for developing new therapeutic agents targeting specific kinases involved in various diseases.
Mécanisme D'action
The mechanism of action of N-(2-chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide involves inhibition of specific kinases. The compound binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins. This inhibition disrupts signaling pathways that are crucial for cell proliferation and survival, making it effective in treating cancers and inflammatory conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position of nitrogen atoms and substituents.
Imidazo[1,2-b]pyrimidines: Another class of compounds with a similar scaffold but different biological activities.
Uniqueness
N-(2-chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide is unique due to its specific substitution pattern, which enhances its selectivity and potency as a kinase inhibitor. The presence of the 2-chlorophenyl and cyclopropyl groups contributes to its distinct pharmacological profile, making it a promising candidate for drug development .
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O/c17-11-3-1-2-4-12(11)19-16(22)13-7-8-15-18-14(10-5-6-10)9-21(15)20-13/h1-4,7-10H,5-6H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIGHKHJFHCTIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(pyridin-2-yl)piperazine](/img/structure/B6454466.png)
![6-[5-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine](/img/structure/B6454469.png)
![5-methyl-2-[(2-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-octahydrocyclopenta[c]pyrrol-3a-yl)methoxy]pyrimidine](/img/structure/B6454476.png)
![2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6454479.png)
![9-methyl-6-[5-(1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B6454481.png)
![2-cyclopropyl-N-(2,4,6-trimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6454485.png)
![2-[5-(cyclopropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B6454489.png)
![2-cyclopropyl-N-(2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6454494.png)
![2-(cyclopropylmethyl)-7-(4-methoxyphenyl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B6454495.png)
![2-cyclopropyl-N-(2-methoxy-5-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6454508.png)
![1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B6454516.png)

![2-cyclopropyl-N-(2,5-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6454539.png)
![5-fluoro-6-methyl-2-[4-(2-phenoxyethanesulfonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6454550.png)
